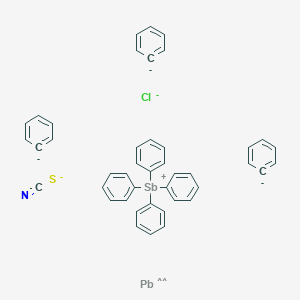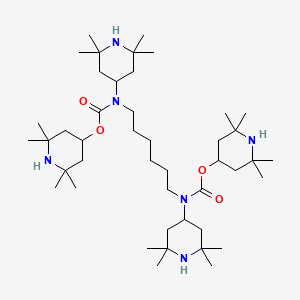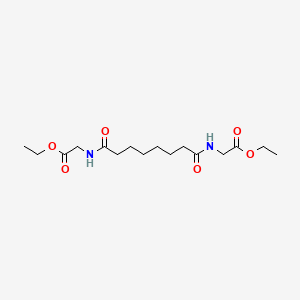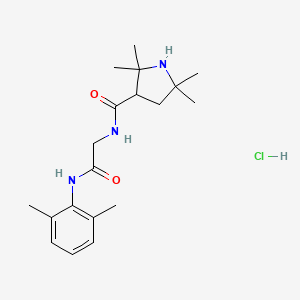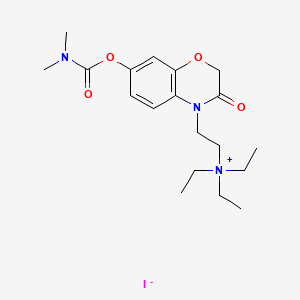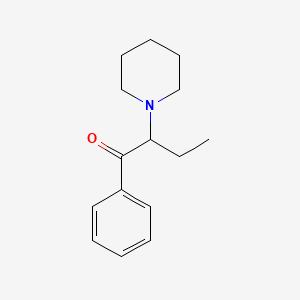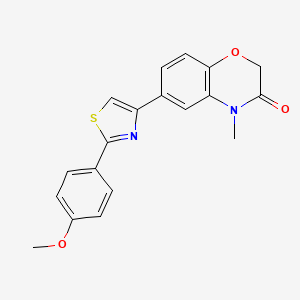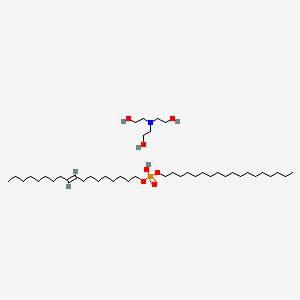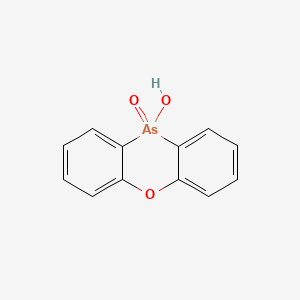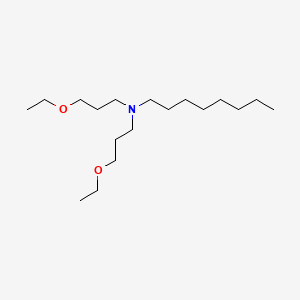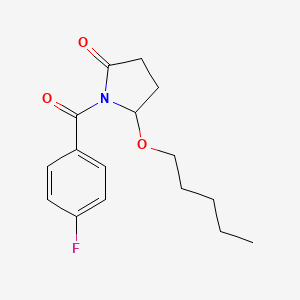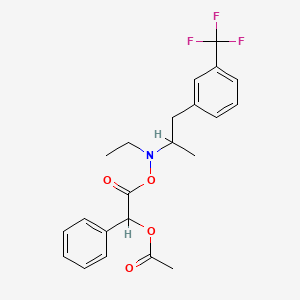![molecular formula C30H15Cl2N5O3 B12718664 1-[(5,7-Dichloro-1,9-dihydro-9-oxo-2-phenylpyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone CAS No. 94109-23-6](/img/structure/B12718664.png)
1-[(5,7-Dichloro-1,9-dihydro-9-oxo-2-phenylpyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Anthracenedione,1-[2-(5,7-dichloro-1,9-dihydro-9-oxo-2-phenylpyrazolo[5,1-b]quinazolin-3-yl)diazenyl]- is a complex organic compound known for its vibrant color and unique chemical properties. It is often used in the pigment and dye industry due to its stability and intense coloration .
Preparation Methods
The synthesis of 9,10-Anthracenedione,1-[2-(5,7-dichloro-1,9-dihydro-9-oxo-2-phenylpyrazolo[5,1-b]quinazolin-3-yl)diazenyl]- involves multiple steps. The starting material, 9,10-Anthracenedione, is reacted with various reagents to introduce the diazenyl and pyrazoloquinazolinyl groups. The reaction conditions typically involve high temperatures and the use of catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the diazenyl and pyrazoloquinazolinyl groups.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
9,10-Anthracenedione,1-[2-(5,7-dichloro-1,9-dihydro-9-oxo-2-phenylpyrazolo[5,1-b]quinazolin-3-yl)diazenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is widely used in the pigment and dye industry due to its stability and intense coloration.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. It can bind to DNA and proteins, leading to changes in their structure and function. The pathways involved in its biological activity are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar compounds include other anthracenedione derivatives such as:
9,10-Anthracenedione: The parent compound, known for its use in the dye industry.
1,4-Dichloroanthraquinone: Another derivative with similar applications in pigments and dyes.
Pigment Red 251: A closely related compound used in similar industrial applications.
What sets 9,10-Anthracenedione,1-[2-(5,7-dichloro-1,9-dihydro-9-oxo-2-phenylpyrazolo[5,1-b]quinazolin-3-yl)diazenyl]- apart is its unique combination of functional groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
94109-23-6 |
|---|---|
Molecular Formula |
C30H15Cl2N5O3 |
Molecular Weight |
564.4 g/mol |
IUPAC Name |
1-[(5,7-dichloro-9-oxo-2-phenyl-1H-pyrazolo[5,1-b]quinazolin-3-yl)diazenyl]anthracene-9,10-dione |
InChI |
InChI=1S/C30H15Cl2N5O3/c31-16-13-20-25(21(32)14-16)33-29-26(24(36-37(29)30(20)40)15-7-2-1-3-8-15)35-34-22-12-6-11-19-23(22)28(39)18-10-5-4-9-17(18)27(19)38/h1-14,36H |
InChI Key |
KXPOFBJZOCBLSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=NC4=C(C=C(C=C4Cl)Cl)C(=O)N3N2)N=NC5=CC=CC6=C5C(=O)C7=CC=CC=C7C6=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


